molecular formula C7H11N3 B1518576 2-Propylpyrimidin-5-amine CAS No. 1156718-04-5

2-Propylpyrimidin-5-amine

Cat. No. B1518576
M. Wt: 137.18 g/mol
InChI Key: CWMBKNVKVKTIGM-UHFFFAOYSA-N
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Description

2-Propylpyrimidin-5-amine is a chemical compound with the CAS Number: 1156718-04-5. It has a molecular weight of 137.18 and its IUPAC name is 2-propyl-5-pyrimidinamine .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs, including 2-Propylpyrimidin-5-amine, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The InChI code for 2-Propylpyrimidin-5-amine is 1S/C7H11N3/c1-2-3-7-9-4-6 (8)5-10-7/h4-5H,2-3,8H2,1H3 and the InChI key is CWMBKNVKVKTIGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Propylpyrimidin-5-amine is a powder at room temperature. The storage temperature is normal and it should be stored at 0-8 °C .

Scientific Research Applications

A Novel Series of A2B Adenosine Receptor Antagonists

Research has identified a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists. These compounds, including a derivative with a high affinity for the A2B receptor, displayed efficacy in functional in vitro models, highlighting their potential for therapeutic applications related to the A2B adenosine receptor (Vidal et al., 2007).

Regioselective Amination of Pyrimidines

A study on the regioselective amination of substituted di- and trichloropyrimidines has been reported, leading to the 2-substituted products. This research outlines a methodological approach to modifying pyrimidine compounds, which could have implications for synthesizing various pharmaceuticals (Smith & Buchwald, 2016).

Vibrational Studies on Aminopyrimidines

Investigations into the out-of-plane vibrations of the amino group in 2-aminopyrimidine offer insights into the molecular behavior of primary amines. Such studies are essential for understanding the fundamental properties of aminopyrimidines and their interactions in various chemical environments (McCarthy et al., 1998).

Synthesis of 2-Aminoimidazoles from Aminopyrimidines

Research on the synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines presents a divergent and efficient approach to creating 2-aminoimidazole derivatives. This synthesis route highlights the versatility of aminopyrimidines as precursors in the production of valuable heterocyclic compounds (Ermolat'ev & Van der Eycken, 2008).

Directed Self-Assembly of Porphyrins

The use of 2-aminopyrimidin-5-yl ligands in the directed self-assembly of zinc porphyrins has been explored, demonstrating the potential of these ligands in constructing supramolecular porphyrin arrays. Such assemblies could have applications in light-harvesting and photovoltaic devices, showcasing the functional diversity of aminopyrimidine derivatives (Balaban et al., 2003).

Safety And Hazards

The safety information for 2-Propylpyrimidin-5-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating that it can cause harm if swallowed, in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and may be harmful if inhaled .

properties

IUPAC Name

2-propylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMBKNVKVKTIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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